molecular formula C12H16O2 B14288132 5-(Benzyloxy)pent-1-EN-3-OL CAS No. 117661-29-7

5-(Benzyloxy)pent-1-EN-3-OL

Cat. No.: B14288132
CAS No.: 117661-29-7
M. Wt: 192.25 g/mol
InChI Key: FSYFPYIMEHWSTG-UHFFFAOYSA-N
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Description

5-(Benzyloxy)pent-1-EN-3-OL is an organic compound with the molecular formula C12H16O2 It features a benzyl ether group attached to a pentenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

5-(Benzyloxy)pent-1-EN-3-OL can be synthesized through the reaction of pent-1-en-3-ol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds via an S_N2 mechanism, where the hydroxyl group of pent-1-en-3-ol is replaced by the benzyl group from benzyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same reaction conditions as in the laboratory. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)pent-1-EN-3-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated alcohols.

    Substitution: The benzyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid.

    Reduction: 5-(Benzyloxy)pentanol.

    Substitution: Various substituted benzyl ethers depending on the nucleophile used.

Scientific Research Applications

5-(Benzyloxy)pent-1-EN-3-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)pent-1-EN-3-OL depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzyl ether group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    5-(Benzyloxy)pentan-1-ol: Similar structure but lacks the double bond.

    5-Phenylpent-1-en-3-ol: Similar structure but with a phenyl group instead of a benzyl ether.

Uniqueness

5-(Benzyloxy)pent-1-EN-3-OL is unique due to the presence of both a benzyl ether group and a double bond, which can influence its reactivity and interactions in various chemical and biological contexts.

Properties

CAS No.

117661-29-7

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

5-phenylmethoxypent-1-en-3-ol

InChI

InChI=1S/C12H16O2/c1-2-12(13)8-9-14-10-11-6-4-3-5-7-11/h2-7,12-13H,1,8-10H2

InChI Key

FSYFPYIMEHWSTG-UHFFFAOYSA-N

Canonical SMILES

C=CC(CCOCC1=CC=CC=C1)O

Origin of Product

United States

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